molecular formula C30H36N2O8 B13390843 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B13390843
M. Wt: 552.6 g/mol
InChI Key: NKQJRYSIZOXCTJ-UHFFFAOYSA-N
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Description

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the oxazolidine ring and the tert-butyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of Oxazolidine Ring: The oxazolidine ring is formed by reacting the protected amino acid with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the oxazolidine ring, converting it into a more simplified amine structure.

    Substitution: The tert-butyl group can be substituted under strong acidic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid are employed for substitution reactions.

Major Products

    Oxidation Products: Fluorenone derivatives.

    Reduction Products: Simplified amine structures.

    Substitution Products: Various tert-butyl derivatives.

Scientific Research Applications

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: The Fmoc group is a popular protecting group in solid-phase peptide synthesis due to its stability and ease of removal.

    Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and as a building block for more complex molecules.

    Biological Studies: It serves as a tool for studying protein interactions and functions.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-ylmethoxycarbonyl-L-lysine: Another Fmoc-protected amino acid used in peptide synthesis.

    tert-Butyl carbamate: A simpler compound with a tert-butyl protecting group.

    Fmoc-amino acid azides: Used in peptide synthesis with similar protecting group strategies.

Uniqueness

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is unique due to the combination of the Fmoc group, oxazolidine ring, and tert-butyl group, which provides enhanced stability and versatility in synthetic applications.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQJRYSIZOXCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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